molecular formula C17H15NO3S3 B3000051 ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 379236-64-3

ETHYL 5-METHYL-5'-(THIOPHENE-2-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B3000051
CAS No.: 379236-64-3
M. Wt: 377.49
InChI Key: BZFASSGWURRCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the condensation of thiophene derivatives under specific reaction conditions. . This reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiophene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Mechanism of Action

The mechanism of action of ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-METHYL-5’-(THIOPHENE-2-AMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its specific structural arrangement, which combines multiple thiophene rings with an amido and carboxylate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(5-methylthiophen-2-yl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S3/c1-3-21-17(20)14-11(12-7-6-10(2)24-12)9-23-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFASSGWURRCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.